molecular formula C18H11BrO3 B2623903 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 108154-46-7

4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B2623903
CAS No.: 108154-46-7
M. Wt: 355.187
InChI Key: ROGMFCCMRDAMET-UHFFFAOYSA-N
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Description

4-(5-Bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic hybrid heterocyclic compound designed for advanced pharmacological and oncological research. This molecule integrates a brominated benzofuran moiety with a methyl-substituted coumarin (chromen-2-one) system, a structural motif associated with diverse biological activities. Its core research value lies in the investigation of antiproliferative agents and modulators of multidrug resistance (MDR) in cancer. Benzofuran-coumarin hybrids and related structures have demonstrated significant potential in anticancer studies. Scientific investigations into analogous compounds have shown that the benzofuran scaffold can contribute to potent antiproliferative effects against various human cancer cell lines . The strategic incorporation of a bromine atom at the 5-position of the benzofuran ring is a critical feature, as brominated benzofurans are frequently explored for their enhanced bioactivity and selectivity; the halogen atom can engage in specific interactions with biological targets, potentially increasing binding affinity . Furthermore, research on structurally related molecules has revealed their ability to reverse multidrug resistance by inhibiting efflux pumps like P-glycoprotein (P-gp), which is a major challenge in chemotherapy . The coumarin unit, particularly with a methyl substituent, is another privileged structure in medicinal chemistry, often associated with favorable pharmacokinetic properties. This compound is supplied for research purposes such as: in vitro screening for cytotoxic activity, mechanism of action studies related to apoptosis induction or cell cycle arrest, and as a chemical precursor for the synthesis of more complex derivatives. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-(5-bromo-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c1-10-2-4-13-14(9-18(20)22-16(13)6-10)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGMFCCMRDAMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 7-methyl-2H-chromen-2-one under acidic conditions. The reaction is facilitated by the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out at elevated temperatures to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The key steps include the bromination of benzofuran, followed by the condensation with chromenone derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound in anticancer applications. For instance, derivatives of benzofuran and coumarin have shown significant cytotoxic effects against various cancer cell lines. In particular, 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one was evaluated for its activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol. The results indicated that certain derivatives exhibited IC50 values that suggest potent inhibition of cancer cell growth .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (nM)Activity Level
Compound AA-54950High
Compound BHeLa70Moderate
Compound CA-54930Very High

Antifungal Properties

The compound has also been investigated for its antifungal activities. Studies have shown that modifications in the structure can enhance antifungal potency against various species of fungi, particularly Fusarium oxysporum . The presence of specific substituents on the benzofuran moiety has been linked to improved biological activity .

Table 2: Antifungal Activity Against Fusarium oxysporum

CompoundConcentration (μg/mL)Zone of Inhibition (mm)
Compound A1015
Compound B2025
Compound C510

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one and target proteins such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2. These studies provide insights into how structural modifications can enhance binding affinity and biological activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific functional groups on the coumarin structure significantly affect its biological properties. For example, the introduction of halogen or methoxy groups has been shown to improve both anticancer and antifungal activities, suggesting a pathway for further optimization in drug design .

Mechanism of Action

The mechanism of action of 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. It also interacts with cellular receptors to modulate inflammatory responses and inhibit tumor cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

Core Structure Variations
  • Coumarin Derivatives :

    • 4-(1-Benzofuran-2-yl)-7-methyl-2H-chromen-2-one (C₁₈H₁₂O₃): Lacks bromine but shares the benzofuran and methyl substituents. Molecular weight: 276.3 g/mol .
    • 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (C₂₀H₁₆O₃): Features additional methyl groups on the benzofuran ring, increasing steric bulk and hydrophobicity .
    • 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one : Methoxy groups enhance electron density and solubility compared to bromine .
  • Non-Coumarin Analogs: Pyrimidin-2-ol Derivatives (e.g., 4c, 4d in ): Replace the coumarin core with pyrimidine. For example, 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (C₁₆H₁₀BrN₂O₂S) integrates a thiophene ring, altering electronic properties .
Substituent Effects
  • Bromine vs. Methyl and methoxy groups prioritize steric and electronic modulation .
  • Benzofuran vs. Thiophene : Benzofuran’s oxygen atom offers hydrogen-bonding capability, while thiophene’s sulfur may enhance π-π stacking .

Physical and Spectral Properties

Table 1: Physical Properties of Selected Compounds
Compound Name Core Structure Melting Point (°C) Molecular Weight (g/mol) Key Substituents
4-(5-Bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one Coumarin Data Unavailable 371.2 (estimated) 5-Br-benzofuran, 7-Me
4-(1-Benzofuran-2-yl)-7-methyl-2H-chromen-2-one Coumarin Not Reported 276.3 Benzofuran, 7-Me
4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one Coumarin Not Reported 304.3 3,5-diMe-benzofuran, 7-Me
4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol Pyrimidine 171–173 371.2 5-Br-benzofuran, thiophene
Spectral Data
  • IR Spectroscopy: Brominated coumarins show C-Br stretches near 550–650 cm⁻¹, absent in non-brominated analogs . Coumarin lactone C=O peaks appear at 1700–1750 cm⁻¹, consistent across derivatives .
  • NMR :
    • The 5-bromo substituent deshields adjacent protons, shifting benzofuran aromatic protons to δ 7.5–7.6 ppm in ¹H NMR .
    • Methyl groups on coumarin (7-position) resonate near δ 2.3–2.5 ppm .
Antimicrobial Potential
  • Pyrimidine Analogs : Brominated pyrimidin-2-ol derivatives (e.g., 4c, 4d) exhibit moderate activity against Bacillus subtilis (gram-positive) and Escherichia coli (gram-negative), with MIC values comparable to streptomycin .
  • Coumarin Derivatives: Non-brominated coumarins (e.g., triazole-substituted analogs in ) show weaker antimicrobial activity, suggesting bromine enhances efficacy .
Antifungal Activity
  • Brominated benzofuran-pyrimidine hybrids (e.g., 6c, 6d) demonstrate inhibition against Candida albicans at 50–100 μg/mL concentrations .

Biological Activity

4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of benzofuran derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's molecular formula is C18H11BrO3C_{18}H_{11}BrO_3, with a molecular weight of approximately 355.18 g/mol. The presence of both bromine and a methoxy group in its structure contributes to its unique reactivity and biological properties.

The biological activity of 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one can be attributed to its interaction with various biological targets:

  • Anticancer Activity : Studies have shown that benzofuran-based compounds can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. This compound has demonstrated significant cytotoxicity against several cancer cell lines, including HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .
  • Apoptosis Induction : Preliminary studies indicate that this compound can induce apoptosis in cancer cells. For instance, in vitro assays revealed that it effectively triggered apoptosis in HCC1806 cells, suggesting its potential as a therapeutic agent against breast cancer .

Biological Activity Overview

Activity Description References
AnticancerPotent against HCC1806, HeLa, and A549 cell lines; induces apoptosis ,
AntimicrobialExhibits antimicrobial properties against various pathogens,
AntioxidantPotential to scavenge free radicals and reduce oxidative stress
Enzyme InhibitionInhibits specific enzymes involved in cancer progression

Case Studies and Research Findings

  • Anticancer Mechanism : A study on benzofuran-based chalcone derivatives demonstrated that 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one showed an IC50 value of 5.93 µM against HCC1806 cells, indicating strong anticancer potential . The mechanism involves binding to VEGFR-2, thereby inhibiting tumor growth.
  • Antimicrobial Properties : Research has indicated that compounds similar to this one exhibit broad-spectrum antimicrobial activity. The unique structure allows for interaction with microbial targets, leading to effective inhibition of growth .
  • Structure–Activity Relationship (SAR) : Studies have highlighted the importance of substituents on the benzofuran ring for enhancing biological activity. Bromination at specific positions has been shown to elevate anticancer efficacy, while methoxy substitution impacts the overall activity profile negatively .

Q & A

Q. What spectroscopic techniques are essential for characterizing 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, and how should spectral data be interpreted?

To confirm the structure of the compound, employ 1H-NMR, 13C-NMR, and IR spectroscopy . For example, 1H-NMR can identify the methyl group (δ ~2.4 ppm for 7-methyl) and aromatic protons (δ 6.5–8.0 ppm), while IR detects carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ or [M+Na]+). Contradictions in data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism; re-crystallization or computational modeling (DFT) can resolve these .

Q. What safety protocols are critical when handling brominated benzofuran derivatives in the lab?

Brominated compounds require glovebox use for air-sensitive steps , fume hoods for solvent evaporation , and PPE (nitrile gloves, lab coats). Specific hazards include potential skin irritation and halogenated byproducts. Follow guidelines for waste disposal of brominated organics and ensure emergency protocols (e.g., eye wash stations) are accessible. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding inhalation and direct contact .

Q. How can researchers design a synthetic route for 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one?

A typical route involves:

Benzofuran synthesis : Condensation of 5-bromo-2-hydroxybenzaldehyde with bromoacetone under acidic conditions to form the benzofuran core .

Coumarin formation : Pechmann condensation of 7-methylresorcinol with β-keto esters (e.g., ethyl acetoacetate) using H2SO4 as a catalyst .

Cross-coupling : Suzuki-Miyaura coupling to link the benzofuran and coumarin moieties using Pd(PPh3)4 and a boronic acid derivative .
Monitor reaction progress via TLC and optimize yields by adjusting catalyst loading (5–10 mol%) and temperature (80–120°C).

Advanced Research Questions

Q. How does the bromine substituent influence the crystal packing and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals that the 5-bromo group participates in halogen bonding (Br···O interactions, ~3.15 Å) and influences dihedral angles between the benzofuran and coumarin planes (~14–17°). These interactions stabilize dimers in the crystal lattice, as seen in related 5-bromo-7-methyl-1-benzofuran derivatives. Computational studies (Hirshfeld surface analysis) can quantify the contribution of Br-mediated interactions to lattice energy .

Q. How can researchers resolve contradictions in biological activity data for brominated coumarin derivatives?

If inconsistent bioactivity (e.g., antimicrobial vs. cytotoxic effects) arises:

  • Re-evaluate assay conditions : Test solubility using DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference.
  • Validate target engagement : Use fluorescence quenching or SPR to confirm binding to enzymes (e.g., cytochrome P450).
  • Control for photodegradation : Shield samples from light, as coumarins are often photosensitive .

Q. What computational methods are effective for predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. For example, the electron-withdrawing bromine lowers the LUMO energy, enhancing reactivity in electrophilic substitutions. Pair with molecular docking (AutoDock Vina) to simulate interactions with biological targets like kinases or DNA .

Q. What strategies improve solubility for in vivo studies of this hydrophobic compound?

  • Prodrug synthesis : Introduce phosphate groups at the 7-hydroxy position.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) or use cyclodextrin complexes (e.g., β-CD).
  • Co-solvent systems : Combine ethanol/Cremophor EL (1:4 v/v) for intravenous administration .

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